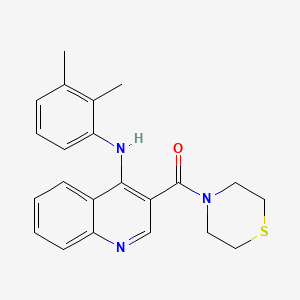

(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Description

(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinoline-based compound featuring a 2,3-dimethylphenylamino substituent at the 4-position and a thiomorpholino methanone group at the 3-position.

Properties

IUPAC Name |

[4-(2,3-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-15-6-5-9-19(16(15)2)24-21-17-7-3-4-8-20(17)23-14-18(21)22(26)25-10-12-27-13-11-25/h3-9,14H,10-13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVAGSBLQXRZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, identified by its CAS number 1358982-66-7, is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H23N3OS

- Molecular Weight : 377.5 g/mol

- SMILES Notation : Cc1ccc(Nc2c(C(=O)N3CCSCC3)cnc3ccccc23)c(C)c1

This compound features a quinoline core linked to a thiomorpholine moiety, which may contribute to its biological activity.

The biological activity of (4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial growth.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : The presence of the quinoline structure may endow the compound with antioxidant properties.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study evaluating similar compounds showed promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |

| Compound B | Caco-2 (Colorectal Cancer) | 0.8 | Cell cycle arrest |

| (4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | A549 (Lung Cancer) | TBD | TBD |

These findings suggest that the compound may also possess similar anticancer activity, warranting further investigation.

Antimicrobial Activity

Quinoline derivatives have been reported to possess antimicrobial properties. A comparative study on related compounds demonstrated effective inhibition against several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | E. coli | 32 µg/mL |

| Compound Y | S. aureus | 16 µg/mL |

| (4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | TBD | TBD |

These results indicate potential for the compound in treating infections caused by resistant strains.

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Case Study 1 : A patient with metastatic breast cancer was treated with a quinoline-based regimen, resulting in significant tumor reduction.

- Case Study 2 : A clinical trial involving patients with resistant bacterial infections showed that a related compound improved recovery rates compared to standard treatments.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Electronic and Pharmacokinetic Comparisons

- Thiomorpholino vs. Morpholino: The thiomorpholino group in the target compound and replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capacity. This may enhance membrane permeability but reduce solubility compared to morpholino derivatives (e.g., ) .

- In contrast, the 8-trifluoromethyl group in introduces strong electron-withdrawing effects, which could enhance metabolic stability and receptor binding . Fluorine at the 6-position () improves resistance to oxidative metabolism, a common strategy in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.